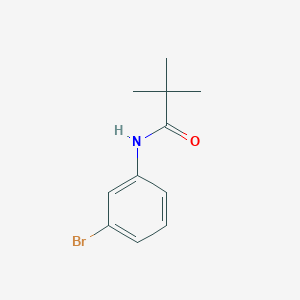

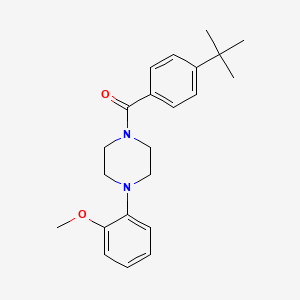

N-(3-bromophenyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

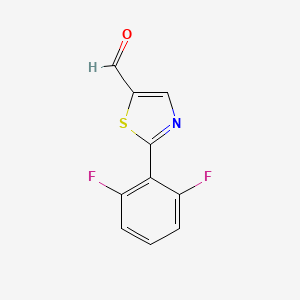

Compounds like “N-(3-bromophenyl)-2,2-dimethylpropanamide” belong to the class of organic compounds known as amides. These are compounds where the group -CONH2 replaces a hydrogen atom in a hydrocarbon .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of amides .Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactivity of amides often involves reactions at the carbonyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs.Aplicaciones Científicas De Investigación

1. Chemical Engineering and Microreactor Applications

N,N-dimethylpropanamide, a derivative related to N-(3-bromophenyl)-2,2-dimethylpropanamide, is utilized in the fine chemical industry, with applications in petroleum recovery, fiber and plastics modification, and life sciences. A study explored synthesizing this compound using a microchannel reactor, highlighting the efficiency and potential of microreactor systems in chemical production processes (Chen Guangwen, 2009).

2. Pharmaceutical Chemistry and Synthesis

The synthesis of complex molecules like 4-methoxy-substituted 1,3-benzazaphosphole was achieved using intermediates generated from similar compounds. This process showcases the compound's role in creating novel chemical entities, which can be of significant value in pharmaceutical and materials chemistry (B. R. Aluri et al., 2014).

3. Chemical Crystallography

In-depth studies on the crystal structure of related compounds provide insights into their molecular arrangement and potential applications in material science and drug design. For instance, the synthesis and crystallographic analysis of certain derivatives offer valuable information for the development of new materials or pharmaceuticals (Huang Ming-zhi et al., 2005).

4. Analytical Chemistry

Methods for the determination of similar compounds, like 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, have been developed, indicating the relevance of this compound in analytical procedures and its potential role in various industrial applications (L. Shu, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(3-bromophenyl)-2,2-dimethylpropanamide interacts with its target and exerts its effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJYXDKEMCTTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)

![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)

![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)